Embonate de pyrvinium

Description

Molecular Composition and Architecture

Chemical Formula and Molecular Weight

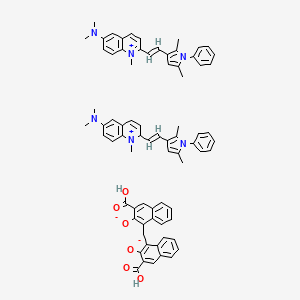

Pyrvinium pamoate is a salt composed of a cationic pyrvinium moiety and an anionic pamoate (embonate) counterion. Its molecular formula is C₇₅H₇₀N₆O₆ , with a molecular weight of 1151.4 g/mol . The compound exists as a 2:1 stoichiometric complex, where two pyrvinium cations pair with one pamoate dianion.

Component Analysis: Pyrvinium Cation and Pamoate Counterion

- Pyrvinium cation : A quinolinium derivative featuring a 1-methylquinolinium core substituted with a dimethylamino group at position 6 and a (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl group at position 2.

- Pamoate counterion : 4,4′-Methylenebis(3-hydroxy-2-naphthoate), a dimeric naphthoic acid derivative with two carboxylate groups and a methylene bridge.

Structural Characteristics and 3D Conformation

The pyrvinium cation adopts a planar conformation due to its conjugated quinolinium and vinyl-pyrrole systems, facilitating π-π stacking interactions. The pamoate anion forms a rigid, symmetrical structure stabilized by intramolecular hydrogen bonding between hydroxyl and carboxylate groups. X-ray crystallography reveals that the crystalline Form III polymorph exhibits a triclinic lattice with alternating cationic and anionic layers.

Physicochemical Properties

Solubility Profile

Pyrvinium pamoate is sparingly soluble in polar solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.01 |

| Methanol | ~0.1 |

| DMSO | ~1.0 |

| Chloroform | ~0.5 |

Spectroscopic Characteristics

Stability Parameters

Polymorphic Behavior

Three crystalline forms are documented:

- Form I : Metastable, needle-like crystals (melting point: 190°C).

- Form II : Prismatic crystals with higher density (melting point: 205°C).

- Form III : Thermostable polymorph (melting point: 210–215°C), obtained via ethanol-water recrystallization.

Form III dominates commercial formulations due to its superior stability and bioavailability.

Properties

CAS No. |

3546-41-6 |

|---|---|

Molecular Formula |

C75H72N6O6+2 |

Molecular Weight |

1153.4 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;bis(2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine) |

InChI |

InChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1; |

InChI Key |

OOPDAHSJBRZRPH-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

Appearance |

Solid powder |

melting_point |

410 to 419 °F (NTP, 1992) |

physical_description |

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7187-62-4 (Parent) 130-85-8 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .

Mode of Action

Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms. It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .

Biochemical Pathways

Pyrvinium pamoate affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS). It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation.

Result of Action

The action of pyrvinium pamoate leads to a decrease in mitochondrial RNA expression. This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS.

Action Environment

Pyrvinium pamoate’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings. This is significant as many cancerous tumors create such nutrient-deprived environments, making pyrvinium pamoate a potential candidate for cancer treatment.

Biochemical Analysis

Biochemical Properties

Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms. It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response. Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α.

Cellular Effects

Pyrvinium pamoate has been found to inhibit cell proliferation in various human cancers in vitro and in vivo. It has been shown to increase intracellular reactive oxygen species (ROS) accumulation, and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes.

Molecular Mechanism

The molecular mechanism of pyrvinium pamoate involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α. It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner.

Temporal Effects in Laboratory Settings

Pyrvinium pamoate has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming. It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function.

Dosage Effects in Animal Models

In animal models, pyrvinium pamoate has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug. It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice.

Metabolic Pathways

Pyrvinium pamoate has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism. It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production.

Scientific Research Applications

Pyrvinium pamoate is an FDA-approved antihelminthic drug that has been used since the 1950s to treat pinworm infections . Recent studies have shown that pyrvinium pamoate has a variety of novel bioactivities, including anti-adipogenic, antifungal, antibacterial, and antiviral activities . It has also garnered attention for its anti-tumor effects on some cancer types .

Antifungal Activity

Pyrvinium pamoate has demonstrated antifungal activity against Exophiala dermatitidis and Candida albicans .

- Exophiala Dermatitidis: Pyrvinium pamoate alone showed antifungal activity against planktonic E. dermatitidis, with a minimum inhibitory concentration (MIC) of 2 μg/ml . It also displayed synergistic effects with azoles against E. dermatitidis biofilms . In vivo studies using Galleria mellonella models showed that pyrvinium pamoate significantly improved the survival rate of larvae infected with E. dermatitidis .

- Candida Albicans: Pyrvinium pamoate strongly inhibited the growth of the aneuploid strain of Candida albicans, which was known to confer resistance to fluconazole, and enhanced the efficacy of fluconazole .

- Aspergillus fumigatus: Pyrvinium pamoate combined with itraconazole or posaconazole showed favorable synergism against azole-resistant A. fumigatus strains .

Anticancer Activity

Pyrvinium pamoate has demonstrated anticancer activity in various human cancers . It has been reported to inhibit the Wnt/β-catenin pathway in numerous cancer types .

- Triple-Negative Breast Cancer: Pyrvinium pamoate induces death of triple-negative breast cancer stem-like cells and reduces metastases through effects on lipid anabolism .

- Neuroendocrine Cancer: Pyrvinium pamoate reverses the neuroendocrine features of MCC by modulating canonical and non-canonical WNT signaling pathways; inhibits cancer cell growth by activating the p53-mediated apoptosis pathway, disrupting mitochondrial function, and inducing endoplasmic reticulum (ER) stress; and effectively inhibits tumor growth in an MCC mouse xenograft model .

- Glioblastoma: Pyrvinium pamoate and temozolomide (TMZ) had a synergistic effect on inhibiting the viability of GBM cells, and pyrvinium pamoate induced inhibition of MGMT and enhanced the TMZ chemosensitivity of GBM cells through down-regulating Wnt/β-catenin pathway .

- Other Cancers: Pyrvinium pamoate has shown anti-tumor potential in other cancer types, including pancreatic cancer, colorectal cancer, breast cancer, acute myeloid leukemia, and glioblastoma .

Anthelmintic Activity

Chemical Reactions Analysis

Chemical Interactions and Reactions

Pyrvinium pamoate interacts with various biological molecules, leading to several significant reactions:

-

Wnt/β-catenin Pathway Inhibition : Pyrvinium pamoate inhibits the Wnt/β-catenin pathway, which is crucial in cancer cells . This inhibition affects the expression of genes involved in cell proliferation and survival .

-

Mitochondrial Function Disruption : Pyrvinium pamoate disrupts mitochondrial function by inhibiting the mitochondrial electron-transport chain complex I . This leads to energy depletion in cancer cells .

-

AMPK Activation : It activates AMP-activated protein kinase (AMPK), which in turn inhibits STAT3-Tyr705 phosphorylation. This modulation affects the expression of anti-apoptotic genes and reduces tumor survival .

-

GRIM-19 Interaction : Pyrvinium pamoate interacts with gene associated with retinoid-interferon-induced mortality 19 (GRIM-19), enhancing pro-apoptotic gene expression and inducing apoptosis in cancer cells .

-

Inhibition of Proliferation and Invasion : It significantly reduces the proliferation and invasion of endometriotic stromal cells by affecting Cyclin D1 and MMP9 expression .

Anti-cancer Mechanisms

Pyrvinium pamoate exhibits anti-cancer activity through multiple mechanisms :

-

Energy and Autophagy Depletion : By disrupting mitochondrial functions, pyrvinium pamoate depletes energy and induces autophagy, leading to cancer cell death .

-

Akt and Wnt-β-catenin Pathway Inhibition : Pyrvinium pamoate inhibits Akt and Wnt-β-catenin-dependent pathways, which are essential for cancer cell survival and proliferation .

-

Induction of Apoptosis : It induces apoptosis in cancer cells through both p53-dependent and independent mechanisms . Studies show that pyrvinium increases the levels of p53, cleaved PARP, and PUMA proteins, which are involved in apoptosis .

-

MGMT Expression Regulation : Pyrvinium pamoate regulates the expression of O6-methylguanine-DNA methyltransferase (MGMT), enhancing the chemosensitivity of cancer cells to drugs like temozolomide (TMZ) .

Antifungal Activity

Pyrvinium pamoate also demonstrates antifungal activity :

-

Synergistic Effect with Azoles : It shows a synergistic effect with azoles against planktonic Exophiala dermatitidis.

-

Biofilm Reduction : Pyrvinium reduces biofilm formation, with higher concentrations leading to a more significant reduction in biofilm mass.

-

Apoptosis/Necrosis Induction : It induces late apoptosis or necrosis of E. dermatitidis cells, contributing to its antifungal action.

-

Drug Efflux Inhibition : Pyrvinium inhibits drug efflux pumps, increasing the efficacy of other antifungal agents.

Comparison with Similar Compounds

Anthelmintic Drugs

- Key Differences: Pyrvinium pamoate uniquely targets the NADH-FR system, a mitochondrial pathway critical in hypoxic tumors, unlike niclosamide or nitazoxanide, which broadly disrupt mitochondrial function .

Anticancer Agents Targeting Wnt Signaling

Mitochondrial Metabolism Inhibitors

Antifungal Agents

Formulation and Bioavailability

- Key Differences : The pamoate salt’s low solubility limits systemic distribution but ensures safety in oral use. Pyrvinium chloride, while more soluble, lacks clinical validation .

Q & A

Q. How should researchers handle contradictory data on pyrvinium pamoate’s efficacy across cancer types?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.